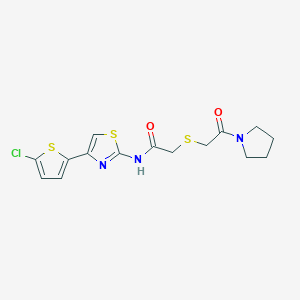

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a thiazole-based acetamide derivative featuring a 5-chlorothiophene substituent on the thiazole ring and a pyrrolidin-1-yl moiety linked via a thioacetamide bridge.

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S3/c16-12-4-3-11(24-12)10-7-23-15(17-10)18-13(20)8-22-9-14(21)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8-9H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXMXLTXEHLGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a chlorothiophene moiety and a pyrrolidine-derived thioacetamide group. The synthesis typically involves multi-step reactions starting from 5-chlorothiophenes and thiazole precursors, employing methods such as the Hantzsch thiazole synthesis.

| Component | Description |

|---|---|

| IUPAC Name | N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide |

| Molecular Formula | C14H14ClN3O2S2 |

| Molecular Weight | 341.85 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators . Additionally, its interaction with cellular signaling pathways may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

1. Anti-inflammatory and Analgesic Effects

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-thioacetamide have shown IC50 values in the low micromolar range against COX enzymes .

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Aspirin | 15.32 | - |

| Compound A | 23.08 | 42 |

| Compound B | 38.46 | 112 |

These findings suggest that the compound may provide effective pain relief and reduce inflammation through selective inhibition of COX enzymes.

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). In vitro studies reported IC50 values in the nanomolar range, indicating potent antiproliferative activity .

Study 1: Antitumor Activity

In a study evaluating the cytotoxicity of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-thioacetamide derivatives against glioblastoma multiforme and breast adenocarcinoma cell lines, significant apoptotic characteristics were observed. The treatment resulted in cell shrinkage and chromatin condensation, confirming the induction of apoptosis as a mechanism for cell death .

Study 2: In Vivo Analgesic Efficacy

In vivo studies on animal models demonstrated that administration of thiazole derivatives at varying doses led to significant reductions in pain responses induced by inflammatory agents. The analgesic effects were comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that modifications can enhance efficacy against specific bacterial strains. A comparative analysis of antimicrobial activity is summarized in the following table:

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 8 µg/mL |

| Derivative B | S. aureus | 4 µg/mL |

| Derivative C | P. aeruginosa | 16 µg/mL |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various in vitro assays targeting cyclooxygenase enzymes (COX). A study demonstrated that certain derivatives exhibited selective inhibition of COX-2, with IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib.

Biological Research Applications

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored extensively. For example, it has been shown to inhibit 5-lipoxygenase (5-LOX), which is crucial in inflammatory responses. The following table summarizes the IC50 values observed for different derivatives:

| Compound Derivative | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | COX-1 | 15.32 |

| Compound E | COX-2 | 0.76 |

| Compound F | 5-LOX | 23.08 |

Synthesis and Quality Control

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide involves multi-step processes typically beginning with the formation of thiophene and thiazole intermediates. This compound has also gained attention as an impurity in the synthesis of rivaroxaban, an antithrombotic agent, highlighting its relevance in pharmaceutical quality control.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of novel materials with specific electronic properties. Its structural features allow for modifications that can lead to materials suitable for applications in organic electronics and photonics.

Case Studies

Case Study 1: Anti-inflammatory Activity Evaluation

A series of derivatives were synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. The most promising candidates demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Antimicrobial Screening

In a comprehensive screening study, various derivatives were tested against a panel of pathogenic bacteria. Results indicated that certain modifications could enhance antimicrobial activity, paving the way for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique features include:

- 5-Chlorothiophene : Enhances lipophilicity and electron-withdrawing effects compared to phenyl or methoxyphenyl groups in analogs .

- Pyrrolidin-1-yl group : Offers a compact, moderately basic heterocycle, contrasting with bulkier piperazine derivatives (e.g., compounds 13–18 in ) .

- Thioacetamide bridge : Common in analogs like 2-{[5-(4-Chlorobenzylidene)...]thioxoacetamide (9) and N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) , but differs in terminal substituents.

Table 1: Key Structural and Physical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.